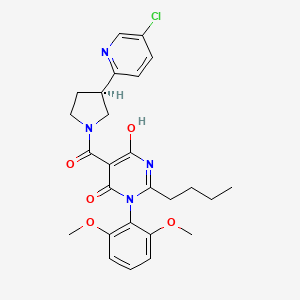

APJ receptor agonist 3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H29ClN4O5 |

|---|---|

Molecular Weight |

513.0 g/mol |

IUPAC Name |

2-butyl-5-[(3R)-3-(5-chloro-2-pyridinyl)pyrrolidine-1-carbonyl]-3-(2,6-dimethoxyphenyl)-6-hydroxypyrimidin-4-one |

InChI |

InChI=1S/C26H29ClN4O5/c1-4-5-9-21-29-24(32)22(26(34)31(21)23-19(35-2)7-6-8-20(23)36-3)25(33)30-13-12-16(15-30)18-11-10-17(27)14-28-18/h6-8,10-11,14,16,32H,4-5,9,12-13,15H2,1-3H3/t16-/m1/s1 |

InChI Key |

QIOUHHAVGZYRLP-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@H](C3)C4=NC=C(C=C4)Cl)O |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=NC=C(C=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Trifecta of APJ Receptor Signaling: A Technical Guide to Downstream Pathways

For Immediate Release

Shanghai, China – December 11, 2025 – In the landscape of G protein-coupled receptor (GPCR) research, the Apelin Receptor (APJ or APLNR) has emerged as a critical target for therapeutic development across a spectrum of diseases, including cardiovascular disorders, metabolic syndrome, and neurological conditions. Activation of the APJ receptor by its endogenous peptide ligands, such as apelin and elabela/toddler, initiates a cascade of intracellular signaling events that are not only complex but also exhibit significant bias, offering a nuanced approach to drug design. This technical guide provides an in-depth exploration of the three core downstream signaling pathways of APJ receptor agonists: the Gαi-mediated inhibition of adenylyl cyclase, the Gαq-mediated activation of phospholipase C, and the β-arrestin-mediated signaling cascade.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling mechanisms, detailed experimental protocols for their investigation, and quantitative data to facilitate comparative analysis of agonist activity.

Core Downstream Signaling Pathways

The APJ receptor, a class A GPCR, transduces signals through both G protein-dependent and independent mechanisms. The primary pathways initiated by agonist binding are:

-

The Gαi Pathway: Upon agonist binding, the APJ receptor couples to the inhibitory G protein, Gαi. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). Furthermore, the βγ subunits of the G protein can activate other pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is pivotal for cell survival and proliferation.[1][2]

-

The Gαq Pathway: The APJ receptor can also couple to the Gαq protein. Activation of Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, influencing processes like smooth muscle contraction and cellular proliferation.[1]

-

The β-Arrestin Pathway: Beyond G protein-mediated signaling, agonist-bound APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2). β-arrestin recruitment serves a dual function: it desensitizes the G protein signal by sterically hindering further G protein coupling and promotes receptor internalization via clathrin-coated pits.[3] Importantly, β-arrestin also acts as a scaffold for various signaling proteins, initiating a wave of G protein-independent signaling. A prominent example is the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which plays a crucial role in cell growth, differentiation, and survival.[3][4]

The differential activation of these pathways by various agonists is known as biased signaling. Understanding and harnessing this bias is a key strategy in the development of novel therapeutics with improved efficacy and reduced side effects.[3][4]

Quantitative Analysis of Agonist Activity

The potency and efficacy of APJ receptor agonists can be quantified across the different signaling pathways. The following tables summarize the activity of various endogenous peptide ligands.

Table 1: Gαi Pathway Activity of APJ Receptor Agonists (Data presented as logIC50 for inhibition of forskolin-stimulated cAMP production)

| Agonist | logIC50 (M) | Reference |

| Apelin-13 | -7.817 ± 0.363 | [4] |

| pGlu1-apelin-13 | -7.978 ± 0.409 | [4] |

| Apelin-17 | -7.419 ± 0.341 | [4] |

| Apelin-36 | -7.865 ± 0.346 | [4] |

| Elabela-21 | -7.589 ± 0.352 | [4] |

| Elabela-32 | -7.59 ± 0.474 | [4] |

Table 2: Gαq Pathway Activity of APJ Receptor Agonists (Data presented as EC50 for intracellular calcium mobilization)

| Agonist | EC50 (nM) | Reference |

| Apelin-13 | 0.37 | [5] |

| Apelin-36 | 20 | [5] |

Table 3: β-Arrestin Pathway Activity of APJ Receptor Agonists (Data presented as logEC50 for β-arrestin 1 and β-arrestin 2 recruitment)

| Agonist | β-arrestin 1 logEC50 (M) | β-arrestin 2 logEC50 (M) | Reference |

| Apelin-13 | -6.369 ± 0.086 | -6.813 ± 0.091 | [4] |

| pGlu1-apelin-13 | -6.899 ± 0.106 | -6.72 ± 0.218 | [4] |

| Apelin-17 | -7.901 ± 0.144 | -8.333 ± 0.157 | [4] |

| Apelin-36 | -7.027 ± 0.087 | -6.708 ± 0.248 | [4] |

| Elabela-21 | -7.183 ± 0.061 | -7.175 ± 0.14 | [4] |

| Elabela-32 | -7.66 ± 0.114 | -7.878 ± 0.284 | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: APJ Receptor Gαi Signaling Pathway.

Figure 2: APJ Receptor Gαq Signaling Pathway.

Figure 3: APJ Receptor β-Arrestin Signaling Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of APJ receptor agonists.

Protocol 1: cAMP Measurement Assay (Gαi Pathway)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS and selection antibiotic).

-

Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[6]

-

APJ receptor agonist of interest.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a competitive ELISA kit).

-

384-well white microplates.

-

Plate reader capable of time-resolved fluorescence or absorbance measurement.

Procedure:

-

Cell Culture: Culture the APJ-expressing cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into a 384-well white microplate at a density of 2,500 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

Compound Preparation: Prepare serial dilutions of the APJ agonist in the stimulation buffer.

-

Agonist Stimulation: Thaw the cells and immediately incubate them with a fixed concentration of forskolin (e.g., 10 µM) and the various concentrations of the agonist for 30 minutes at room temperature.[6]

-

cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents. For the LANCE Ultra cAMP kit, this involves adding Eu-cAMP and ULight-anti-cAMP antibody.[6]

-

Incubation: Incubate the plate for 60 minutes at room temperature.[6]

-

Data Acquisition: Measure the signal on a compatible plate reader.

-

Data Analysis: The decrease in signal (for TR-FRET) or absorbance (for ELISA) corresponds to the inhibition of cAMP production. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay (Gαq Pathway)

This assay measures the increase in intracellular calcium concentration following APJ receptor activation.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the APJ receptor.

-

96-well or 384-well black, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[1]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).[1]

-

APJ receptor agonist of interest.

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

Procedure:

-

Cell Seeding: Seed the APJ-expressing cells into the microplate and culture them overnight.[1]

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 45-60 minute incubation at 37°C.[1][7]

-

Compound Preparation: Prepare serial dilutions of the APJ agonist in the assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Addition: Use the integrated liquid handling system to add the agonist dilutions to the wells while simultaneously measuring the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to calculate the EC50 value.[1]

Protocol 3: β-Arrestin Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin to the activated APJ receptor using an enzyme fragment complementation assay (e.g., PathHunter).

Materials:

-

CHO-K1 cells engineered to co-express the APJ receptor tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[8]

-

Cell culture medium.

-

1536-well white microplates.

-

APJ receptor agonist of interest.

-

PathHunter detection reagents.

-

Luminescence plate reader.

Procedure:

-

Cell Seeding: Seed 1,000 cells in 4 µL of medium into each well of a 1536-well plate and incubate overnight.[9]

-

Compound Addition: Add the desired concentrations of the test compounds to the wells. For the positive control, add a known APJ agonist like Apelin-13.[9]

-

Incubation: Incubate the plates at room temperature in the dark for 90 minutes.[9]

-

Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Luminescence Reading: Read the luminescence signal on a plate reader.

-

Data Analysis: The increase in luminescence is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

Protocol 4: ERK1/2 Phosphorylation Assay (β-Arrestin or G-protein mediated)

This assay quantifies the phosphorylation of ERK1/2, a downstream target in both G protein and β-arrestin pathways, typically via Western blot.

Materials:

-

HEK293 cells expressing the APJ receptor.

-

6-well plates.

-

Serum-free cell culture medium.

-

APJ receptor agonist of interest.

-

Ice-cold PBS.

-

RIPA lysis buffer containing protease and phosphatase inhibitors.[4]

-

BCA protein assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluence in 6-well plates. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.[1]

-

Agonist Stimulation: Treat the cells with various concentrations of the APJ agonist for a specific time (e.g., 5 minutes).[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.[1]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK1/2 to serve as a loading control.

-

Data Analysis: Quantify the band intensities for phosphorylated and total ERK. Normalize the phospho-ERK signal to the total ERK signal. Plot the fold change in phosphorylation compared to the untreated control against the logarithm of the agonist concentration to determine the EC50 value.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

role of APJ receptor agonist 3 in cardiovascular homeostasis

An In-Depth Technical Guide on the Role of APJ Receptor Agonists in Cardiovascular Homeostasis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela, form a critical signaling system that plays a pivotal role in cardiovascular homeostasis. This system is recognized for its beneficial effects, including promoting vasodilation, enhancing cardiac contractility (inotropy), and lowering blood pressure, often acting in opposition to the renin-angiotensin system.[1][2][3] The therapeutic potential of targeting the APJ receptor has led to the development of synthetic agonists. This document provides a comprehensive technical overview of the role of these agonists, with a focus on their mechanism of action, quantifiable effects on cardiovascular parameters, and the experimental methodologies used for their evaluation. For the purpose of this guide, we will refer to a representative potent synthetic small-molecule agonist, similar to compounds like AMG 986 (Azelaprag), as "APJ Receptor Agonist 3" to illustrate the core principles and data.[4][5][6][7]

The Apelin/APJ Signaling System

The APJ receptor, initially an orphan receptor, shares structural homology with the angiotensin II type 1 receptor (AT1R) but does not bind angiotensin II.[8][9] It is widely expressed throughout the cardiovascular system, including in cardiomyocytes, endothelial cells, and vascular smooth muscle cells.[8] Activation of the APJ receptor by its endogenous ligands or synthetic agonists triggers a cascade of intracellular signaling events that are fundamental to its physiological effects.

Signaling Pathways

APJ receptor activation initiates multiple downstream signaling pathways, primarily through G protein-dependent and β-arrestin-dependent mechanisms.

-

G Protein-Dependent Signaling: The APJ receptor predominantly couples to the inhibitory G protein, Gαi.[10][11] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] Activation of the Gαi pathway is linked to cardioprotective effects and increased cardiac contractility.[10][11][13] Additionally, APJ activation can involve Gαq and Gα13, leading to the activation of phospholipase C (PLC), protein kinase C (PKC), and subsequent downstream signaling involving the PI3K/Akt and MAPK/ERK pathways.[2][14][15] The PI3K/Akt pathway is crucial for promoting the phosphorylation of endothelial nitric oxide synthase (eNOS), which stimulates nitric oxide (NO) production, a key mediator of vasodilation.[2]

-

β-Arrestin-Dependent Signaling: Like many GPCRs, the APJ receptor can also signal through β-arrestins. Upon agonist binding, β-arrestins are recruited to the receptor, which can lead to receptor internalization and desensitization, but also initiate distinct, G protein-independent signaling cascades.[10][14] Interestingly, mechanical stretch can also activate APJ signaling in a ligand-independent manner, preferentially through a β-arrestin-dependent pathway that has been linked to pathological hypertrophy.[10][13] In contrast, ligand-induced signaling is generally considered cardioprotective.[13]

Caption: APJ receptor signaling pathways initiated by an agonist.

Role of APJ Agonist 3 in Cardiovascular Homeostasis

Synthetic small-molecule agonists of the APJ receptor have been developed to overcome the poor pharmacokinetic properties and short half-life of endogenous apelin peptides.[6][16][17] These agonists, such as Azelaprag (AMG 986), are designed to be potent, selective, and orally bioavailable, making them viable therapeutic candidates for chronic conditions like heart failure.[6][7]

Quantitative Effects on Cardiovascular Parameters

The administration of potent APJ agonists has demonstrated significant effects on cardiovascular function in preclinical models. The following tables summarize key quantitative data from studies evaluating compounds analogous to "Agonist 3."

Table 1: In Vitro Potency of a Representative APJ Agonist (AMG 986)

| Assay Type | Parameter | Value | Reference |

| cAMP Inhibition | pEC50 | 9.64 | [5] |

| Gα Protein Activation | pEC50 | 9.54 | [5] |

| β-Arrestin Recruitment | pEC50 | 9.61 | [5] |

| Receptor Binding (EC50) | EC50 | 0.32 nM | [7] |

Table 2: In Vivo Hemodynamic Effects of Representative APJ Agonists

| Model | Agonist / Dose | Parameter | Change | Reference |

| Canine Heart Failure Model | AMG 986 (0.01 mg/kg) | Ejection Fraction | +13% | [4] |

| Rat (Anesthetized) | BMS-986224 (infusion) | Cardiac Output | +10% to +15% | [18] |

| Rat (Anesthetized) | BMS-986224 (infusion) | Heart Rate | No significant change | [18] |

| Rat (Impaired Metabolic Function) | Azelaprag (1 mg/kg/min, IV) | Ejection Fraction | Increased | [7] |

| Rat (Impaired Metabolic Function) | Azelaprag (1 mg/kg/min, IV) | Mean Arterial Pressure | No significant change | [7] |

| Rat Myocardial Infarction Model | AM-8123 (chronic oral) | Myocardial Collagen | Reduced | [17] |

| Rat Myocardial Infarction Model | AM-8123 (chronic oral) | Diastolic Function | Improved | [17] |

Experimental Protocols

The evaluation of APJ receptor agonists involves a combination of in vitro and in vivo experimental models to characterize their pharmacological profile and physiological effects.

In Vitro Assays

3.1.1. Receptor Binding and Activation Assays

-

Objective: To determine the potency and efficacy of the agonist at the APJ receptor.

-

Methodology:

-

Cell Culture: Use cell lines (e.g., CHO or HEK293) stably expressing the human APJ receptor.

-

cAMP Assay: Pre-treat cells with a broad-spectrum phosphodiesterase inhibitor. Stimulate adenylyl cyclase with forskolin (B1673556) to increase intracellular cAMP levels. Add varying concentrations of the APJ agonist. Since APJ couples to Gαi, agonist activation will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP. Measure cAMP levels using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. Calculate the EC50 or pEC50 value from the dose-response curve.[5]

-

GTPγS Binding Assay: Use membranes prepared from APJ-expressing cells. Incubate membranes with the agonist and radiolabeled [³⁵S]GTPγS. Agonist-induced G-protein activation increases the binding of [³⁵S]GTPγS. Measure radioactivity to quantify G-protein activation and determine agonist potency.[17]

-

β-Arrestin Recruitment Assay: Utilize a system like the PathHunter assay. This involves co-expressing the APJ receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase). Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme. Measure enzyme activity to quantify recruitment and determine the EC50.[5][17]

-

3.1.2. In Vitro Vascular Reactivity

-

Objective: To assess the direct effect of the agonist on blood vessel tone.

-

Methodology (Wire Myography/Organ Bath):

-

Vessel Isolation: Isolate arterial rings (e.g., from rat aorta or mesenteric arteries) and mount them in an organ bath or wire myograph system.[19][20]

-

Equilibration: Maintain vessels in a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Viability Check: Pre-constrict the arterial rings with a vasoconstrictor like phenylephrine (B352888) or norepinephrine. Test for endothelial integrity by applying an endothelium-dependent vasodilator such as acetylcholine.

-

Dose-Response Curve: Once a stable contraction is achieved, add the APJ agonist in a cumulative, dose-dependent manner to the bath.

-

Data Acquisition: Continuously record the isometric tension. Plot the percentage of relaxation against the agonist concentration to generate a dose-response curve and determine the EC50 for vasodilation.[19]

-

In Vivo Cardiovascular Assessment

3.2.1. Hemodynamic Assessment in Rodent Models (Pressure-Volume Loops)

-

Objective: To obtain detailed, real-time measurements of cardiac function, including contractility, systolic and diastolic function, and ventricular-arterial coupling.[21]

-

Methodology:

-

Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and ensure proper monitoring of vital signs (temperature, heart rate).[21]

-

Catheterization: Introduce a pressure-volume (PV) conductance catheter into the left ventricle, typically via the right carotid artery.[21]

-

Data Acquisition: After a stabilization period, record baseline PV loops. Administer the APJ agonist (e.g., via intravenous infusion).

-

Analysis: Continuously record pressure and volume signals throughout the cardiac cycle. Analyze the resulting PV loops to derive key hemodynamic parameters, including:

-

Systolic Function: Ejection Fraction (EF), Stroke Volume (SV), Cardiac Output (CO), End-Systolic Pressure-Volume Relationship (ESPVR).

-

Diastolic Function: End-Diastolic Pressure-Volume Relationship (EDPVR), Isovolumic Relaxation Constant (Tau).

-

Contractility: Maximum rate of pressure rise (dP/dt_max).

-

Vascular Parameters: Systemic Vascular Resistance (SVR), Arterial Elastance (Ea).[21]

-

-

3.2.2. Echocardiography

-

Objective: To non-invasively assess cardiac structure and function over time.[22][23]

-

Methodology:

-

Animal Preparation: Lightly anesthetize the animal, maintaining a physiological heart rate (>400 bpm for mice).[23]

-

Imaging: Use a high-frequency ultrasound system. Acquire two-dimensional images (B-mode) in long-axis and short-axis views of the left ventricle.

-

Measurements: Trace the endocardial borders at end-diastole and end-systole from the short-axis views to calculate Left Ventricular Internal Diameter (LVID), Left Ventricular Volume (LV Vol), and subsequently derive Fractional Shortening (FS) and Ejection Fraction (EF).[23]

-

Doppler Analysis: Use pulsed-wave Doppler to measure blood flow velocities across the mitral and aortic valves to assess diastolic function and cardiac output.[23]

-

Caption: Typical experimental workflow for evaluating an APJ agonist.

Conclusion and Therapeutic Implications

The activation of the APJ receptor by potent, selective synthetic agonists represents a promising therapeutic strategy for cardiovascular diseases, particularly heart failure.[1][17][24] These agonists effectively mimic the beneficial actions of the endogenous apelin system, leading to enhanced cardiac contractility and output without significantly impacting heart rate or blood pressure under certain conditions.[4][7][18] The quantitative data gathered from rigorous preclinical evaluation using the detailed experimental protocols described herein are crucial for advancing these compounds into clinical development. The ability to modulate cardiovascular homeostasis through the APJ pathway offers a novel mechanistic approach that could complement existing therapies and address the unmet needs of patients with cardiac dysfunction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cusabio.com [cusabio.com]

- 3. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]

- 6. Discovery of AMG986, a potent, selective and orally bioavailable APJ agonist for the treatment of heart disease [morressier.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jicrcr.com [jicrcr.com]

- 13. Frontiers | Stretch-Induced Biased Signaling in Angiotensin II Type 1 and Apelin Receptors for the Mediation of Cardiac Contractility and Hypertrophy [frontiersin.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Apelin-APJ signaling is a critical regulator of endothelial MEF2 activation in cardiovascular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apelin-13 in blood pressure regulation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]

- 21. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Experimental Assessment of Cardiac Function | Thoracic Key [thoracickey.com]

- 23. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

Discovery and Characterization of a Novel APJ Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a critical regulator of cardiovascular homeostasis and a promising therapeutic target for a range of diseases, including heart failure, hypertension, and diabetes.[1][2] The discovery of potent and selective small molecule agonists for this receptor is a key objective in unlocking its therapeutic potential. This guide provides an in-depth overview of the discovery and characterization of a novel pyrazole-based APJ receptor agonist, herein referred to as Agonist 3, based on a scaffold identified through focused screening.[1]

Pharmacological Characterization of APJ Receptor Agonist 3

The development of Agonist 3 stemmed from a focused screening effort that identified an initial drug-like small molecule hit with modest potency.[1] Subsequent structure-activity relationship (SAR) studies led to the synthesis of more potent analogs. The data presented below summarizes the pharmacological profile of a representative optimized pyrazole-based agonist.

Table 1: Quantitative Pharmacological Data for a Representative Pyrazole-Based APJ Agonist

| Parameter | Value | Assay Type | Cell Line |

| EC50 | 800 ± 0.1 nM | Functional Agonism | - |

| Ki | 1.3 ± 0.3 µM | Binding Affinity | - |

| EC50 (Calcium) | 24 nM | Calcium Mobilization | - |

| EC50 (cAMP) | 6.5 nM | cAMP Inhibition | - |

| AT1 Receptor Activity | > 10 µM | Functional Assay | - |

EC50: Half-maximal effective concentration. Ki: Inhibitor constant. Data synthesized from multiple pyrazole-based agonists described in the literature.[1][3][4]

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G proteins, primarily Gαi and Gαq, leading to the modulation of various downstream effectors.[5][6] Additionally, APJ activation can trigger G protein-independent signaling through β-arrestin recruitment.[7]

Caption: APJ receptor signaling pathways activated by an agonist.

Experimental Protocols

The characterization of APJ receptor agonists involves a suite of in vitro assays to determine their binding affinity, functional potency, and signaling profile. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the APJ receptor.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the APJ receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled APJ ligand (e.g., [125I]-apelin-13), and varying concentrations of the test agonist.[3]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test agonist concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Mobilization

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy.

cAMP Inhibition Assay: The APJ receptor is known to couple to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8]

-

Cell Culture: Use a cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293).[9]

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[9][10]

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay: APJ can also couple to Gαq, which activates phospholipase C, leading to an increase in intracellular calcium.[8] A common high-throughput screening method utilizes the promiscuous Gα16 protein to force a calcium readout for any G protein-coupled receptor.[8][11]

-

Cell Transfection/Culture: Use cells co-expressing the APJ receptor and a promiscuous G protein like Gα16, or a cell line where APJ endogenously couples to Gαq.[8][12]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

-

Agonist Addition: Add varying concentrations of the test agonist to the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the mobilization of intracellular calcium.[12]

-

Data Analysis: Plot the peak fluorescence response against the agonist concentration to calculate the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization, internalization, and G protein-independent signaling.[7][13]

-

Assay Principle: Utilize a cell line engineered to express the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation). Agonist-induced recruitment brings the fragments together, generating a detectable signal (e.g., luminescence or fluorescence).[10]

-

Cell Plating: Plate the engineered cells in a microplate.

-

Compound Addition: Add varying concentrations of the test agonist.

-

Incubation: Incubate for a specified period to allow for β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and measure the signal using a luminometer or fluorometer.

-

Data Analysis: Plot the signal intensity against the agonist concentration to determine the EC50 for β-arrestin recruitment.

References

- 1. Discovery of a novel small molecule agonist scaffold for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-guided discovery of a single-domain antibody agonist against human apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Apelin Receptor (APJ): A Deep Dive into the Structure-Activity Relationship of its Agonists

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Its endogenous ligands, the apelin peptides and Elabela/Toddler, modulate a range of physiological processes, including cardiac contractility, blood pressure regulation, and angiogenesis. The development of potent and selective APJ receptor agonists is a key focus of modern drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of APJ receptor agonists, encompassing both peptide and small molecule scaffolds. It further details the experimental protocols for key assays and visualizes the intricate signaling pathways, offering a comprehensive resource for researchers in the field.

Core Structure-Activity Relationships of APJ Receptor Agonists

The quest for effective APJ receptor agonists has led to the exploration of a diverse chemical space, from modifications of the endogenous peptide ligands to the discovery of novel small molecule chemotypes. The following sections summarize the key SAR findings for these distinct classes of agonists.

Peptide-Based Agonists: From Endogenous Ligands to Optimized Analogs

The endogenous apelin peptides, derived from a 77-amino acid precursor, vary in length, with apelin-13 (B560349) being one of the most potent and abundant isoforms.[1] SAR studies on apelin peptides have revealed several critical structural features for receptor binding and activation.

A crucial motif for the activity of apelin peptides is the C-terminal sequence RPRL.[2] Modifications within this region significantly impact receptor affinity and functional potency. Specifically, the arginine (Arg), proline (Pro), and leucine (B10760876) (Leu) residues are considered indispensable for high-affinity binding and receptor activation.[2] The C-terminal phenylalanine (Phe) has been shown to be important for β-arrestin recruitment and receptor internalization.[3]

Efforts to improve the pharmacokinetic profile of apelin peptides, which suffer from a short half-life, have led to the development of various analogs.[4] Cyclization of the peptide backbone, particularly around the RPRL motif, has been shown to enhance stability and, in some cases, introduce biased signaling properties, favoring G-protein signaling over β-arrestin recruitment.[2][3] Furthermore, modifications at the N-terminus, such as pyroglutamylation, can also influence the peptide's stability and activity.[5]

Table 1: Structure-Activity Relationship of Selected Peptide APJ Receptor Agonists

| Compound/Analog | Modification(s) | Binding Affinity (Ki/pKi) | Functional Potency (EC50/pEC50) | Key SAR Insights |

| Apelin-13 | Endogenous Peptide | ~0.37 nM (EC50)[6] | Potent agonist | C-terminal Phe is critical for full agonistic activity and β-arrestin recruitment.[3] |

| [Pyr1]-Apelin-13 | N-terminal pyroglutamate | pKi = 10.05 (human heart)[7] | pD2 = 8.07 (DMR assay)[7] | N-terminal modification can enhance stability and maintain high affinity. |

| MM07 | Cyclic analog | - | G-protein biased agonist | Cyclization can confer biased agonism, favoring Gαi pathway over β-arrestin.[2] |

| Apelin-17 | Endogenous Peptide | pIC50 = 9.02 (HEK293 cells)[6] | - | Longer apelin isoforms also exhibit high affinity. |

| Elabela-32 | Endogenous Peptide | 1.343 nM (Ki)[5] | Biased agonist | Demonstrates strong β-arrestin recruitment with weaker G-protein signaling.[5] |

Small Molecule Agonists: Expanding the Chemical Diversity

The discovery of non-peptidic, small molecule APJ receptor agonists has opened new avenues for therapeutic development, offering the potential for improved oral bioavailability and metabolic stability. High-throughput screening campaigns have identified several distinct chemical scaffolds with agonistic activity.

One of the early reported non-peptide agonists was E339-3D6, though it was later found to be a mixture of polymethylated species.[8] Subsequent research led to the identification of more drug-like small molecules. For instance, the quinone-oxime sulfonate ML233 was identified as a potent APJ agonist.[9] SAR studies on this series revealed that a bulky aliphatic group (e.g., cyclohexyl) at the R1 position and a small aliphatic group (e.g., methyl) at the R3 position were optimal for activity.[9][10]

Another class of small molecule agonists is based on a pyrazole (B372694) scaffold.[1][11] Initial hits from focused screening were optimized through systematic modifications, leading to sub-micromolar full agonists.[1][11] For example, compound 22 from one study showed a 27-fold enhancement in potency compared to the initial hit.[1][11] More recently, hydroxypyridinone-based agonists have been developed, with some showing potency comparable to Apelin-13 and excellent oral bioavailability.[12]

Table 2: Structure-Activity Relationship of Selected Small Molecule APJ Receptor Agonists

| Compound/Scaffold | Key Structural Features | Binding Affinity (Ki) | Functional Potency (EC50) | Key SAR Insights |

| ML233 (Quinone-oxime sulfonate) | Cyclohexyl at R1, Methyl at R3 | - | 3.7 µM[9] | Bulky aliphatic groups at R1 and small aliphatic groups at R3 are favored.[9] |

| Pyrazole Scaffold (Compound 22) | Optimized substitutions on pyrazole core | 1.3 µM[1][11] | 800 nM[1][11] | Systematic modification of the pyrazole core can significantly enhance potency.[1][11] |

| Hydroxypyridinone Scaffold | 1,3,4-oxadiazole at C3, ethoxymethyl at C6 | - | Similar to Apelin-13[12] | Modifications at C3 and C6 positions are critical for potency and metabolic stability.[12] |

| APJ receptor agonist 1 (Biphenyl acid derivative) | Biphenyl acid core | - | 0.093 nM (human), 0.12 nM (rat)[13] | Demonstrates high in vitro potency.[13] |

| Azelaprag | - | - | 0.32 nM[13] | A candidate molecule for treating nervous system and cardiovascular diseases.[13] |

| CMF019 | - | pKi: 8.58 (human), 8.49 (rat), 8.71 (mouse)[13] | G-protein biased agonist | Exhibits G-protein bias.[13] |

Experimental Protocols for Key Assays

The characterization of APJ receptor agonists relies on a battery of in vitro assays to determine their binding affinity and functional activity. The following sections provide detailed methodologies for three fundamental assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the APJ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the APJ receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [125I]-(Pyr1)Apelin-13)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled apelin-13)

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Prepare cell membranes from cells overexpressing the APJ receptor.[14]

-

In a 96-well plate, add cell membranes (e.g., 5-20 µg protein/well), radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[14]

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of an unlabeled APJ ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.[14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[14]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), which is a downstream signaling event of Gαi-coupled receptors like APJ.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human APJ receptor

-

Cell culture medium

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Test compounds at various concentrations

-

cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)

-

Lysis buffer provided with the cAMP kit

Protocol:

-

Seed the APJ-expressing cells into a 96-well or 384-well plate and culture overnight.[15]

-

On the day of the assay, remove the culture medium and replace it with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[15]

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Plot the cAMP levels against the log concentration of the test compound and perform a non-linear regression analysis to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

-

Cells engineered to co-express the APJ receptor fused to a protein tag (e.g., ProLink™) and β-arrestin fused to an enzyme acceptor (EA).[16][17]

-

Assay medium

-

Test compounds at various concentrations

-

Substrate for the complemented enzyme (e.g., a chemiluminescent substrate)

-

Luminometer

Protocol:

-

Seed the engineered cells into a white, opaque 96-well or 384-well plate and culture overnight.[18]

-

Remove the culture medium and add the test compounds at various concentrations diluted in assay medium.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[18]

-

Add the detection reagent containing the enzyme substrate to each well.

-

Incubate at room temperature for a period specified by the assay kit manufacturer to allow for signal development.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the log concentration of the test compound and perform a non-linear regression analysis to determine the EC50 value.

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the complex processes involved in APJ receptor activation and its study, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: APJ Receptor Signaling Pathways

Caption: APJ Agonist SAR Workflow

This guide provides a foundational understanding of the structure-activity relationships of APJ receptor agonists. The continuous exploration of new chemical scaffolds and a deeper understanding of the receptor's pharmacology will undoubtedly lead to the development of novel therapeutics for a range of human diseases.

References

- 1. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 7. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies toward the discovery of selective apelin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Table 4, SAR Analysis of APJ Agonists: Quinone-oxime sulfonates - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of a novel small molecule agonist scaffold for the APJ receptor | RTI [rti.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

The APJ Receptor and Its Agonists: A Technical Guide to G Protein-Coupled Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Apelin Receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligands, primarily apelin and ELABELA/Toddler, triggers a cascade of intracellular signaling events that regulate vital physiological processes. This technical guide provides an in-depth overview of the APJ receptor, its agonists, and the mechanisms of GPCR activation. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data on agonist activity, and visual representations of the core signaling pathways.

Introduction to the APJ Receptor (AGTRL1)

Initially identified as an orphan receptor due to its sequence homology with the angiotensin II receptor type 1 (AT1), the APJ receptor was later deorphanized with the discovery of its endogenous peptide ligand, apelin.[1][2] The apelin/APJ system is widely expressed throughout the body, with notable concentrations in the heart, lungs, kidneys, and central nervous system.[3][4][5] This system plays a crucial role in cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][6][7] Dysregulation of the apelin/APJ signaling pathway has been implicated in the pathophysiology of heart failure, hypertension, and diabetes, making it an attractive target for therapeutic intervention.[6][8]

APJ Receptor Agonists

A diverse range of agonists targeting the APJ receptor have been identified, spanning from endogenous peptides to synthetic small molecules. These agonists exhibit varying potencies and potential for biased signaling, which is the selective activation of specific downstream pathways.

Endogenous Agonists

-

Apelin: The primary endogenous ligand for the APJ receptor, apelin is derived from a 77-amino acid precursor, preproapelin.[4] This precursor is proteolytically cleaved into several active fragments, including apelin-36, apelin-17, and apelin-13 (B560349), with apelin-13 being one of the most potent isoforms.[7][9]

-

ELABELA (ELA)/Toddler: Discovered more recently, ELABELA is another endogenous peptide ligand for the APJ receptor, playing a critical role in embryonic development, particularly in cardiogenesis.[1]

Synthetic Agonists

The development of synthetic APJ receptor agonists aims to overcome the poor pharmacokinetic properties of endogenous peptides. These efforts have yielded both peptide-based and small-molecule agonists.

-

Peptide Analogs: Modifications to the native apelin sequence have led to the creation of more stable and potent peptide agonists.

-

Small-Molecule Agonists: The discovery of non-peptide agonists, such as BMS-986224 and CMF-019, represents a significant advancement, offering the potential for orally bioavailable drugs targeting the APJ receptor.[7][10]

G Protein-Coupled Receptor (GPCR) Activation and Signaling Pathways

Upon agonist binding, the APJ receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways primarily through two main mechanisms: G protein-dependent signaling and β-arrestin-dependent signaling.[6][11]

G Protein-Dependent Signaling

The APJ receptor predominantly couples to the Gαi/o and Gαq families of G proteins.[6][12]

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][11] This pathway is associated with many of the vasodilatory and cardioprotective effects of APJ activation.[6]

-

Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[12]

-

Gα13 Pathway: Some studies have also implicated Gα13 in APJ signaling, particularly in the context of cardiovascular development.[13]

These G protein-mediated pathways converge on several key downstream effector kinases:

-

PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway promotes cell survival, angiogenesis, and metabolic regulation.[3][6] A key downstream target of Akt is endothelial nitric oxide synthase (eNOS), which, upon phosphorylation, increases the production of nitric oxide (NO), a potent vasodilator.[3]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of APJ, playing a role in cell proliferation and differentiation.[3][4]

β-Arrestin-Dependent Signaling

In addition to G protein coupling, agonist-bound APJ receptor can recruit β-arrestins.[12] β-arrestins are scaffolding proteins that not only mediate receptor desensitization and internalization but also initiate G protein-independent signaling cascades.[12][14] The recruitment of β-arrestin can lead to the activation of distinct downstream signaling pathways, contributing to the concept of "biased agonism," where an agonist preferentially activates one pathway over another.

Quantitative Data on APJ Receptor Agonists

The following tables summarize the quantitative data for various APJ receptor agonists, providing key metrics for their binding affinity and functional potency.

Table 1: Binding Affinity (Ki) of APJ Receptor Agonists

| Agonist | Species | Cell Line | Ki (nM) | Reference |

| BMS-986224 | Human | - | 0.3 | [10] |

| Compound 21 | - | - | 36 | [9] |

| Compound 22 | - | - | 38 | [9] |

| Compound 25 | - | - | 54 | [9] |

| Compound 36 | - | - | 60 | [9] |

| Compound 37 | - | - | 59 | [9] |

| CMF-019 | Human | - | pKi 8.58 | [7] |

| CMF-019 | Rat | - | pKi 8.49 | [7] |

| CMF-019 | Mouse | - | pKi 8.71 | [7] |

Table 2: Functional Potency (EC50) of APJ Receptor Agonists

| Agonist | Assay | Species | Cell Line | EC50 (nM) | Reference |

| Apelin-13 | cAMP | - | - | 0.37 | [7] |

| Apelin-13 | β-arrestin | - | - | - | - |

| Apelin-36 | - | Human | HEK293 | 20 | [7] |

| Azelaprag | cAMP | - | CHO-Flp-In-APJ | 0.32 | [7][8] |

| Elabela(19-32) | Gαi1 | - | - | 8.6 | [7] |

| Elabela(19-32) | β-arrestin-2 | - | - | 166 | [7] |

| Compound 11 | cAMP | - | - | 281 | [9] |

| Compound 13 | cAMP | - | - | 238 | [9] |

| Compound 21 | cAMP | - | - | 118 | [9] |

| Compound 22 | cAMP | - | - | 157 | [9] |

| Compound 23 | cAMP | - | - | 246 | [9] |

| Compound 25 | cAMP | - | - | 283 | [9] |

| Apelin agonist 2 | cAMP | - | - | 10 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize APJ receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the APJ receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the APJ receptor.

-

Radioligand (e.g., [125I]-apelin-13).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

-

Materials:

-

CHO cells stably expressing the human APJ receptor.[8]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test agonist at various concentrations.

-

cAMP detection kit (e.g., HTRF, TR-FRET).[8]

-

-

Protocol:

-

Seed the cells in a microplate and allow them to attach.

-

Pre-treat the cells with the test agonist at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the dose-response curve and determine the EC50 value for the inhibition of cAMP production.[8]

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.

-

Materials:

-

HEK293T cells co-expressing the APJ receptor and a β-arrestin fusion protein (e.g., NanoBiT, PathHunter).[8]

-

Test agonist at various concentrations.

-

Substrate for the reporter system.

-

Luminometer.

-

-

Protocol:

-

Seed the cells in a microplate.

-

Add the test agonist at various concentrations.

-

Incubate to allow for β-arrestin recruitment.

-

Add the reporter substrate and measure the luminescent signal.

-

Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.[8]

-

Calcium Mobilization Assay

This assay is used to measure the activation of the Gαq pathway by monitoring changes in intracellular calcium concentration.

-

Materials:

-

Cells co-expressing the APJ receptor and a promiscuous Gα protein (e.g., Gα16) to couple to the calcium signaling pathway.[15]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test agonist at various concentrations.

-

Fluorescence plate reader.

-

-

Protocol:

-

Load the cells with the calcium-sensitive dye.

-

Add the test agonist at various concentrations.

-

Measure the change in fluorescence over time using a fluorescence plate reader.[16]

-

Determine the EC50 value from the dose-response curve of the peak fluorescence signal.

-

Signaling Pathway and Experimental Workflow Diagrams

APJ Receptor Signaling Pathways

Caption: APJ Receptor Signaling Pathways.

Experimental Workflow for Agonist Characterization

Caption: Workflow for APJ Agonist Characterization.

Conclusion

The APJ receptor represents a promising therapeutic target with wide-ranging physiological relevance. A thorough understanding of its activation by various agonists and the subsequent signaling cascades is paramount for the successful development of novel therapeutics. This guide provides a foundational framework for researchers in this field, consolidating key quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms. The continued exploration of biased agonism at the APJ receptor holds the potential to yield drugs with improved efficacy and safety profiles for the treatment of cardiovascular and metabolic disorders.

References

- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jicrcr.com [jicrcr.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 6. jicrcr.com [jicrcr.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 9. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

Molecular Pharmacology of a Small-Molecule APJ Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous peptide ligands, apelin and Elabela/Toddler, elicits a variety of beneficial physiological effects. However, the therapeutic potential of these peptides is limited by their short half-lives. This has driven the development of non-peptide, small-molecule agonists with improved pharmacokinetic properties. This document provides a detailed technical overview of the molecular pharmacology of a representative small-molecule APJ receptor agonist, synthesized from the pharmacological profiles of well-characterized compounds such as BMS-986224, CMF-019, and ML233.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity of representative small-molecule APJ receptor agonists across various assays. These compounds typically exhibit high affinity and potent agonism at the human APJ receptor.

Table 1: Binding Affinity of Small-Molecule Agonists at the APJ Receptor

| Compound | Assay Type | Radioligand | Preparation | Species | Ki (nM) | pKi | Reference |

| BMS-986224 | Radioligand Binding | [125I]-(Pyr1)apelin-13 | Cell Membranes | Human | 0.074 | 10.13 | [1] |

| CMF-019 | Radioligand Binding | [125I]-(Pyr1)apelin-13 | Cell Membranes | Human | - | 8.58 | [2][3] |

| CMF-019 | Radioligand Binding | [125I]-(Pyr1)apelin-13 | Cell Membranes | Rat | - | 8.49 | [2][3] |

| CMF-019 | Radioligand Binding | [125I]-(Pyr1)apelin-13 | Cell Membranes | Mouse | - | 8.71 | [2][3] |

| Pyrazole Agonist | Radioligand Binding | [125I]-pyr-apelin-13 | Cell Membranes | Human | 5200 | - | [4][5] |

| Optimized Pyrazole Agonist | Radioligand Binding | [125I]-pyr-apelin-13 | Cell Membranes | Human | 1300 | - | [4][6] |

Table 2: Functional Potency of Small-Molecule Agonists at the APJ Receptor

| Compound | Assay Type | Measured Response | Species | EC50 (nM) | Reference |

| BMS-986224 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | Human | 0.02 | [7][8] |

| ML233 | β-Arrestin Recruitment | β-Arrestin recruitment | Human | 3700 | [9] |

| Azelaprag | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | Human | 0.32 | [10] |

| Apelin Agonist 1 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | - | 3.2 | [10] |

| Pyrazole Agonist | Calcium Mobilization | Increase in intracellular Ca2+ | Human | 21500 | [4][5] |

| Optimized Pyrazole Agonist | Calcium Mobilization | Increase in intracellular Ca2+ | Human | 800 | [4][6] |

| E339-3D6 | FRET-based assay | - | Rat/Human | 90 | [5] |

Signaling Pathways

Activation of the APJ receptor by a small-molecule agonist initiates a cascade of intracellular signaling events through two primary pathways: G-protein-dependent and β-arrestin-dependent signaling.

G-Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G-protein, Gαi/o.[11] Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This pathway is associated with many of the vasodilatory and cardioprotective effects of APJ activation.

β-Arrestin-Dependent Signaling

Upon agonist binding, the APJ receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization.[8] Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating a second wave of G-protein-independent signaling. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 phosphorylation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the APJ receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]-(Pyr1)apelin-13.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled apelin-13 (B560349) (e.g., 1 µM).

-

Test Compound: Small-molecule APJ agonist at various concentrations.

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, membrane preparation (typically 5-20 µg of protein), and either the test compound, buffer for total binding, or non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

-

Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay quantifies the ability of an APJ agonist to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Test Compound: Small-molecule APJ agonist at various concentrations.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) cAMP assay kits.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the cells into a 384-well plate and culture overnight.

-

Prepare serial dilutions of the test compound in stimulation buffer.

-

Aspirate the culture medium and add the test compound dilutions to the cells.

-

Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal response (e.g., EC80).

-

Incubate the plate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor.

Materials:

-

Cells: A cell line engineered to report β-arrestin recruitment, such as the DiscoverX PathHunter β-Arrestin cell line, which co-expresses a ProLink-tagged APJ receptor and an Enzyme Acceptor-tagged β-arrestin.

-

Assay Medium: As recommended by the cell line provider.

-

Test Compound: Small-molecule APJ agonist at various concentrations.

-

Detection Reagents: As provided with the assay kit (e.g., chemiluminescent substrate).

-

Instrumentation: Luminometer.

Procedure:

-

Plate the cells in a 384-well white-walled assay plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the signal as a function of agonist concentration and determine the EC50 value using non-linear regression.

Experimental Workflow for Agonist Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel small-molecule APJ receptor agonist.

Conclusion

The development of potent and selective small-molecule agonists for the APJ receptor represents a significant advancement in the pursuit of novel therapeutics for cardiovascular and metabolic disorders. The pharmacological and methodological details provided in this guide offer a framework for the continued investigation and development of this important class of molecules. A thorough characterization of the binding, functional activity, and signaling pathways of these agonists is crucial for understanding their therapeutic potential and advancing them into preclinical and clinical development.

References

- 1. probechem.com [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel small molecule agonist scaffold for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BMS-986224 | Apelin receptor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. ahajournals.org [ahajournals.org]

The Influence of APJ Receptor Agonists on Endothelial Nitric Oxide Synthase (eNOS): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of the APJ receptor, a G protein-coupled receptor, by its endogenous agonists, most notably apelin and elabela, has emerged as a critical pathway in cardiovascular homeostasis. A key downstream effect of APJ receptor stimulation in the vascular endothelium is the modulation of endothelial nitric oxide synthase (eNOS), a pivotal enzyme responsible for the production of nitric oxide (NO). This technical guide provides a comprehensive overview of the effects of APJ receptor agonists on eNOS, detailing the underlying signaling mechanisms, quantitative data from key studies, and explicit experimental protocols for the investigation of this pathway. The content herein is intended to serve as a detailed resource for researchers and professionals in the fields of cardiovascular biology and drug development.

Introduction

The vascular endothelium plays a crucial role in regulating vascular tone, cellular adhesion, and inflammation. A central mediator of these functions is nitric oxide (NO), a gaseous signaling molecule produced from L-arginine by endothelial nitric oxide synthase (eNOS). The activity of eNOS is tightly regulated, primarily through phosphorylation events and interactions with other proteins. The discovery of the APJ receptor and its endogenous ligands, including various isoforms of apelin and the more recently identified elabela, has unveiled a significant signaling axis that directly impacts eNOS function and, consequently, vascular health. Dysregulation of the apelin-APJ-eNOS pathway has been implicated in various cardiovascular pathologies, including hypertension, atherosclerosis, and heart failure, making it a promising target for therapeutic intervention. This guide will explore the intricate relationship between APJ receptor agonists and eNOS, providing the technical details necessary for its study.

Signaling Pathways: APJ Receptor to eNOS Activation

Activation of the APJ receptor by agonists such as apelin-13 (B560349) initiates a cascade of intracellular signaling events culminating in the phosphorylation and activation of eNOS. The predominant pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of the serine/threonine kinase Akt (also known as protein kinase B).[1] Activated Akt, in turn, directly phosphorylates eNOS at the serine 1177 residue (p-eNOS Ser1177), leading to a significant increase in its enzymatic activity and subsequent NO production.[2][3][4] This signaling cascade is a critical mechanism by which APJ receptor agonists exert their vasodilatory and other vasoprotective effects.[5]

The following diagram illustrates the core signaling pathway from APJ receptor activation to eNOS-mediated NO production.

Figure 1: APJ Receptor-eNOS Signaling Pathway.

Quantitative Effects of APJ Receptor Agonists on eNOS

The activation of the APJ receptor by its agonists leads to quantifiable changes in eNOS phosphorylation and nitric oxide production. The following tables summarize key quantitative data from published studies.

Table 1: Effect of Apelin on eNOS Phosphorylation and NO Production

| Agonist (Concentration) | Cell/Tissue Type | Parameter Measured | Fold/Percent Change vs. Control | Reference |

| Apelin-13 (10-8 mol/L) | Pulmonary Microvascular Endothelial Cells | NO Concentration (at 5 min) | Peak increase (P<0.01) | [3] |

| Apelin-13 (10-8 mol/L) | Pulmonary Microvascular Endothelial Cells | eNOS Phosphorylation | Significant increase (P<0.01) | [3] |

| Apelin (100 nM) | Aortic Rings (from db/db mice) | eNOS Phosphorylation (Ser1177) | Considerable increase | [2][6] |